molecular formula C18H40ClNO3 B12060315 Phytosphingosine Hydrochloride CAS No. 154801-32-8

Phytosphingosine Hydrochloride

Cat. No.: B12060315
CAS No.: 154801-32-8
M. Wt: 354.0 g/mol
InChI Key: GDKAAHDFPOWGQE-RXQQAGQTSA-N
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Description

Phytosphingosine Hydrochloride (C₁₈H₃₉NO₃·HCl, molecular weight: 353.97 g/mol) is a sphingolipid derivative characterized by a stereospecific (2S,3S,4R) configuration . It is structurally defined by an 18-carbon chain with hydroxyl and amino groups, forming a polar backbone. The hydrochloride salt enhances its solubility in polar solvents like dimethyl sulfoxide (DMSO) (100 mg/mL) .

Properties

CAS No.

154801-32-8

Molecular Formula

C18H40ClNO3

Molecular Weight

354.0 g/mol

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;hydrochloride

InChI

InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H/t16-,17+,18-;/m0./s1

InChI Key

GDKAAHDFPOWGQE-RXQQAGQTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.Cl

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl

Origin of Product

United States

Preparation Methods

Thermal Solubilization and Neutralization

A patented method demonstrates the preparation of aqueous phytosphingosine solutions without organic solvents, achieving concentrations of 5–10% (w/w). Phytosphingosine powder is dispersed in distilled water and heated to 60–90°C under continuous stirring (80–95 rpm). The elevated temperature facilitates partial solubilization, while lactic acid (0.2–4 g per gram of phytosphingosine) is added to neutralize the solution, stabilizing the compound at a pH of 6.5–7.5. This step prevents recrystallization and ensures a clear phase.

Role of Willow Bark Extract

To enhance stability, 0.1–1% (w/w) of a willow bark extract containing ≥10% salicylic acid or salicylin is incorporated. The extract acts as a natural surfactant, mitigating aggregation and improving compatibility with cosmetic formulations. Experimental data from viscosity measurements (Table 1) reveal that solutions with 2% willow bark extract exhibit optimal flow properties, making them suitable for lotions and serums.

Table 1: Viscosity of Aqueous Phytosphingosine Solutions

Phytosphingosine (%)Willow Bark Extract (%)Viscosity (cP)
50.1120
5285
101210

Microbial Fermentation Using Hansenula ciferrii

Fermentation and Tetraacetylphytosphingosine (TAPS) Production

Industrial-scale synthesis leverages the yeast Hansenula ciferrii to produce tetraacetylphytosphingosine (TAPS), a precursor to phytosphingosine. Fermentation media containing glycerol, KH₂PO₄, and yeast extract are maintained at 30°C with aeration (0.5 v/v/min). TAPS accumulates intracellularly, reaching concentrations proportional to biomass (≥50 g dry weight/L). Post-fermentation, cells are lyophilized and extracted with methanol/ethyl acetate (1:1), yielding a lipid-rich fraction containing TAPS (85% recovery in the first extraction).

Deacetylation to Phytosphingosine Hydrochloride

TAPS is deacetylated via base-catalyzed hydrolysis using potassium hydroxide, producing phytosphingosine in its natural D-erythro stereoisomeric form. This method avoids the need for stereochemical purification, as fermentation inherently yields the human skin-identical isomer. The final product is precipitated as the hydrochloride salt by adjusting the pH with HCl, achieving ≥95% purity.

Synthetic Organic Chemistry Approaches

Chiron-Based Synthesis from L-Erythrose

A 2023 study outlines an efficient route to D-ribo-phytosphingosine hydrochloride starting from L-erythrose. The synthesis involves:

  • Aza-Claisen Rearrangement : Establishes the C-2 and C-3 stereocenters with >90% enantiomeric excess.

  • Olefin Cross Metathesis : Introduces the aliphatic chain using Grubbs catalyst, enabling modular chain length variation (C12–C20).

  • Selective Deprotection : Sequential removal of tert-butyldimethylsilyl (TBDMS) and benzyl groups under mild acidic conditions.

The unnatural D-arabino analogue exhibited superior cytotoxicity (IC₅₀: 4.17–7.63 µM) compared to cisplatin in cancer cell lines, underscoring the method’s utility for generating bioactive derivatives.

Table 2: Cytotoxic Activity of Synthetic Analogues

CompoundHCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
D-arabino-PHS·HCl4.175.89
D-ribo-PHS·HCl7.639.45

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Aqueous Method : Achieves 5–10% concentration but requires additives for stability, limiting pharmaceutical applications.

  • Fermentation : High scalability (ton-scale) and stereochemical purity, though dependent on costly bioreactor infrastructure.

  • Synthetic Routes : Modular but low-yielding (30–40% overall), suitable for research-scale analogue production.

Economic and Environmental Considerations

Fermentation-derived phytosphingosine minimizes organic solvent use, aligning with green chemistry principles. In contrast, synthetic methods generate significant waste due to multi-step protection/deprotection sequences.

Recent Advances and Innovations

Metabolic Engineering for Enhanced TAPS Production

Recent strain engineering of Hansenula ciferrii has doubled TAPS titers by overexpressing acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis. This innovation reduces production costs by 30%, making fermentation the most economically viable method.

Hybrid Solvent Systems

Emerging protocols combine water with bio-based solvents (e.g., limonene) to solubilize phytosphingosine at 15% (w/w) without neutralization, though long-term stability data remain pending .

Chemical Reactions Analysis

Types of Reactions

Phytosphingosine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can affect the amino group.

    Substitution: This reaction can occur at the hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Phytosphingosine, which can have different biological activities and applications .

Scientific Research Applications

Antimicrobial Activity

Phytosphingosine Hydrochloride in Skin Health

This compound has demonstrated significant antimicrobial properties, particularly against skin pathogens. A study evaluated its effectiveness against various bacteria and yeasts, revealing minimum inhibitory concentrations (MICs) ranging from 1 µg/ml to 1024 µg/ml for Gram-positive bacteria and from 8 µg/ml to 1024 µg/ml for Gram-negative bacteria. The formulations showed promising results against Candida strains as well, indicating potential applications in treating skin infections and acne .

Case Study: Acne Treatment

Clinical studies have shown that this compound can enhance existing acne therapies. It targets Propionibacterium acnes and Staphylococcus aureus, which are commonly associated with acne vulgaris. The compound's anti-inflammatory properties further support its use in managing acne .

Cancer Research

Induction of Apoptosis in Cancer Cells

This compound has been studied for its ability to induce apoptosis in various cancer cell lines. Research indicates that it activates caspase pathways, leading to programmed cell death. For instance, a study found that phytosphingosine induces apoptosis through caspase 8 activation in human cancer cells, suggesting a potential mechanism for its anticancer activity .

Case Study: Breast Cancer Metastasis

In the context of breast cancer, this compound has shown promise in targeting metastatic tumors. It was found to suppress the migratory potential of highly malignant breast cancer cells by downregulating the epithelial-mesenchymal transition (EMT) signaling pathways. This dual specificity towards both EMT and cancer stem-like cells positions this compound as a potential candidate for innovative breast cancer therapies .

Dermatological Applications

Skin Barrier Function and Differentiation

This compound plays a crucial role in enhancing skin barrier function by promoting keratinocyte differentiation. Studies have shown that it activates peroxisome proliferator-activated receptors (PPARs), which are vital for regulating epidermal cell growth and inflammatory responses. This activation leads to increased production of cornified envelopes in keratinocytes, thereby improving skin barrier integrity .

Case Study: Inflammatory Skin Conditions

Research has highlighted the effectiveness of this compound as an anti-inflammatory agent. It has been shown to reduce the release of inflammatory cytokines such as interleukin-1α in UV-B irradiated human skin models, indicating its potential for treating inflammatory skin conditions .

Plant Biology

Induction of Systemic Acquired Resistance

In plant biology, this compound has been studied for its role in inducing systemic acquired resistance against pathogens. A study involving tobacco plants demonstrated that treatment with this compound led to increased production of reactive oxygen species (ROS) and enhanced transcription of resistance-related proteins during pathogen infection . This suggests its utility in agricultural practices for enhancing plant immunity.

Mechanism of Action

Phytosphingosine Hydrochloride exerts its effects through its action as a peroxisomal proliferator-activated receptor (PPAR) ligand. This action regulates gene expression related to inflammation, cell differentiation, and lipid metabolism. The compound’s anti-inflammatory and pro-differentiating benefits are primarily due to its interaction with PPAR receptors .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

Table 1: Molecular and Functional Comparison
Compound Molecular Formula Molecular Weight Key Features Applications Mechanism of Action
Phytosphingosine HCl C₁₈H₃₉NO₃·HCl 353.97 Hydrochloride salt; stereospecific (2S,3S,4R) configuration Anticancer, cosmetics Apoptosis via caspase-8/Bax
N-Stearoyl Phytosphingosine C₃₆H₇₃NO₄ 594.97 Stearoyl fatty acid chain; increased lipophilicity c-Jun inhibition Modulates c-Jun signaling
C23 Phytoceramide C₄₁H₈₁NO₃ 644.10 Long-chain (23:0) fatty acid; membrane structural role Lipid signaling Ceramide pathway activation
Berberine Hydrochloride C₂₀H₁₈NO₄·HCl 371.82 Benzylisoquinoline alkaloid; distinct heterocyclic structure Antimicrobial, c-Jun inhibition Competitive enzyme inhibition
Key Insights :
  • Solubility: Phytosphingosine HCl’s hydrochloride group improves aqueous solubility compared to non-salt forms like N-Stearoyl Phytosphingosine, which relies on lipid carriers .
  • Bioactivity : Unlike C23 Phytoceramide, which primarily stabilizes membranes, Phytosphingosine HCl directly triggers apoptotic pathways .
  • Structural Specificity : The (2S,3S,4R) stereochemistry of Phytosphingosine HCl is critical for binding to caspases, whereas Berberine HCl’s planar structure facilitates intercalation with DNA/enzymes .
Table 2: Application-Specific Comparison
Compound Cosmetic Use Pharmaceutical Use Safety Profile
Phytosphingosine HCl Chelating agent Apoptosis induction Requires HCl handling precautions
N-Stearoyl Phytosphingosine Antioxidant c-Jun pathway modulation Limited data on cytotoxicity
Cinchonine HCl N/A Antimalarial Cardiotoxic at high doses
Key Insights :
  • Cosmetics : Phytosphingosine HCl’s chelating properties stabilize formulations, while N-Stearoyl Phytosphingosine acts as an antioxidant .
  • Drug Delivery : The hydrochloride form’s solubility makes it suitable for injectables, contrasting with lipophilic ceramides requiring lipid-based carriers .

Research Findings and Mechanisms

  • Phytosphingosine HCl : Demonstrates dose-dependent apoptosis in leukemia cells (IC₅₀: 10–20 µM) .
  • C23 Phytoceramide : Shows efficacy in restoring skin barrier function in dermatitis models .
  • Berberine HCl : Inhibits c-Jun with IC₅₀ of 5 µM, but lacks specificity compared to sphingolipids .

Biological Activity

Phytosphingosine hydrochloride (PSHCl) is a bioactive sphingolipid that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, skin health, and antimicrobial applications. This article provides a comprehensive overview of the biological activity of PSHCl, supported by research findings, case studies, and data tables.

Overview of this compound

Phytosphingosine (PHS) is a long-chain base that serves as a precursor to sphingolipids, which are crucial components of cell membranes and play significant roles in cellular signaling. PSHCl is the hydrochloride salt form of phytosphingosine, enhancing its solubility and stability for various applications.

1. Anticancer Properties

Phytosphingosine exhibits significant anticancer effects through multiple mechanisms:

  • Apoptosis Induction : PSHCl has been shown to induce apoptotic cell death in various cancer cell lines. A study demonstrated that PHS activates caspase-8, leading to apoptosis in Jurkat cells. The treatment resulted in a dose-dependent increase in apoptotic cells, with approximately 75% of cells showing signs of apoptosis after 6 hours at a concentration of 10 μg/ml .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : In breast cancer models, PHS inhibited EMT and reduced the migratory potential of cancer cells. This was associated with downregulation of the EGFR/JAK1/STAT3 signaling pathway, indicating its potential as a therapeutic agent against metastatic tumors .

2. Skin Health Benefits

PHS has been noted for its positive effects on skin hydration and barrier function:

  • Moisturizing Effects : A clinical trial involving healthy adults showed that oral administration of PHS improved skin moisture levels significantly compared to a placebo group. The primary endpoint measured was trans-epidermal water loss (TEWL), which decreased notably in the PHS group over 12 weeks .
  • Differentiation of Keratinocytes : Phytosphingosine activates peroxisome proliferator-activated receptors (PPARs), promoting differentiation and growth arrest in keratinocytes. This action enhances skin barrier function and reduces inflammation .

3. Antimicrobial Activity

PSHCl demonstrates broad-spectrum antimicrobial properties:

  • Inhibition of Microbial Growth : Research indicates that PSHCl solutions exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeasts. Minimum inhibitory concentrations (MICs) were determined using microdilution methods, revealing effective inhibition across various microbial strains .

The biological activities of PSHCl can be attributed to several mechanisms:

  • Regulation of Signaling Pathways : PSH modulates key signaling pathways involved in cell survival and apoptosis, such as the caspase cascade and sphingolipid metabolism.
  • Reactive Oxygen Species (ROS) Generation : In plant systems, PHS treatment increased ROS production, which plays a role in systemic acquired resistance against pathogens .

Table: Summary of Key Findings on this compound

StudyFindingsMethodology
Inhibition of EMT in breast cancer cellsIn vitro assays with migration assays and protein expression analysis
Induction of apoptosis via caspase activationFlow cytometry and DNA fragmentation assays
Activation of PPARs leading to keratinocyte differentiationReporter gene assays and real-time PCR
Improvement in skin hydration after oral administrationDouble-blind placebo-controlled trial measuring TEWL
Antimicrobial efficacy against various pathogensMIC determination and disc diffusion methods

Q & A

Q. What are the recommended concentrations and solvents for phytosphingosine hydrochloride in cell culture studies?

this compound is typically dissolved in DMSO at a stock concentration of 100 mg/mL (sonication recommended for full dissolution) . For yeast studies, working concentrations of 0.3 mM in liquid media have been validated to modulate sphingolipid metabolism without cytotoxicity . In cancer cell apoptosis assays, dose-response curves (e.g., 10–100 μM) are advised, with validation via caspase-8 activation and Bax translocation assays .

Q. How should this compound be handled and stored to maintain stability?

Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions in DMSO should be aliquoted and stored at -80°C to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles. Sterile filtration (0.22 μm) is recommended for cell culture applications to eliminate microbial contaminants .

Q. What are the standard methodologies to assess this compound's apoptotic effects in cancer cells?

Key assays include:

  • Caspase-8 Activation : Measure via fluorometric substrates (e.g., IETD-AFC) or Western blot for cleaved caspase-8 fragments .
  • Bax Translocation : Use immunofluorescence or subcellular fractionation to track Bax movement to mitochondria .
  • Metabolomic Profiling : LC-MS/MS to quantify sphingolipid intermediates (e.g., ceramides) in treated vs. control cells .

Advanced Research Questions

Q. How does this compound modulate c-Jun signaling pathways, and what experimental approaches validate these interactions?

this compound inhibits c-Jun transcriptional activity by interfering with JNK-mediated phosphorylation. Validation methods include:

  • Luciferase Reporter Assays : Transfect cells with AP-1-responsive luciferase constructs and quantify inhibition after treatment .
  • Co-Immunoprecipitation (Co-IP) : Assess interactions between c-Jun and upstream kinases (e.g., JNK1/2) in treated cells .
  • Phospho-Specific Western Blotting : Monitor phosphorylation levels at c-Jun Ser63/73 residues .

Q. What are the conflicting findings regarding this compound's role in metabolic pathways, and how can experimental variables explain discrepancies?

  • Asthma vs. Obesity Models : Elevated phytosphingosine correlates with worsened asthma control in obese patients but shows anti-inflammatory effects in lean models. Differences may stem from leptin-GABA axis interactions or tissue-specific sphingolipid metabolism .
  • In Vivo vs. In Vitro Outcomes : Discrepancies in anti-ulcer efficacy (e.g., rat models vs. gastric cell lines) may arise from bioavailability differences or microbiome modulation .
  • Mitigation Strategy : Standardize delivery methods (e.g., oral gavage vs. intraperitoneal injection) and control for dietary sphingolipid intake in animal studies .

Q. What considerations are critical when designing in vivo studies to evaluate this compound's anti-ulcer effects?

  • Model Selection : Use ethanol-induced or NSAID-driven ulcer models in rats, with histopathology scoring (e.g., hemorrhage, epithelial loss) .
  • Dose Optimization : Pre-test acute toxicity (LD50) and subchronic doses (e.g., 10–50 mg/kg/day) .
  • Mechanistic Validation : Pair in vivo results with ex vivo assays (e.g., gastric mucus quantification, prostaglandin E2 ELISA) .

Data Contradiction Analysis Framework

When reconciling conflicting

  • Variable Isolation : Test pH, temperature, and solvent effects on compound stability .
  • Pathway Crosstalk : Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., ceramide synthase vs. sphingosine kinase) .
  • Reprodubility Checks : Follow NIH guidelines for preclinical reporting, including full disclosure of animal strain, sex, and housing conditions .

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